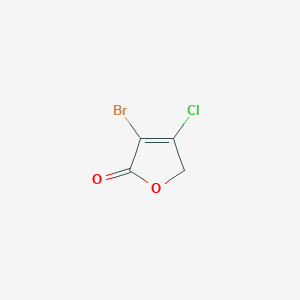![molecular formula C13H11NO B11903044 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a methyl group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one can be achieved through several methods. One efficient method involves the catalytic isocyanide-based cycloaddition of alkyl and aryl isocyanides with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes . This method is notable for its high efficiency and direct approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes and organic semiconductors
Mécanisme D'action
The mechanism of action of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a simpler structure.
Dihydroquinoline: A reduced form of quinoline with similar properties.
Cyclopenta[b]quinoline: A closely related compound with a different substitution pattern.
Uniqueness: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is unique due to its specific substitution at the 9th position and its cyclopenta[b]quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
9-methyl-2,3-dihydrocyclopenta[b]quinolin-1-one |
InChI |
InChI=1S/C13H11NO/c1-8-9-4-2-3-5-10(9)14-11-6-7-12(15)13(8)11/h2-5H,6-7H2,1H3 |
Clé InChI |
ZIHQRYKXHZZPTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC3=CC=CC=C13)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
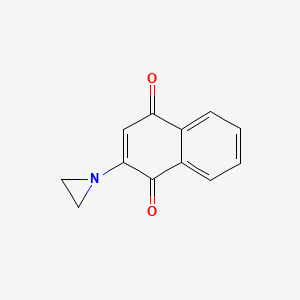
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)

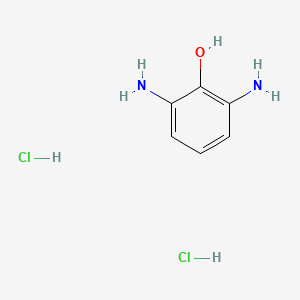
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
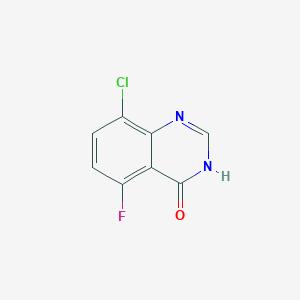
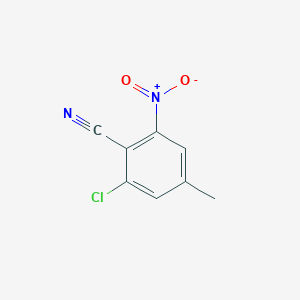


![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

